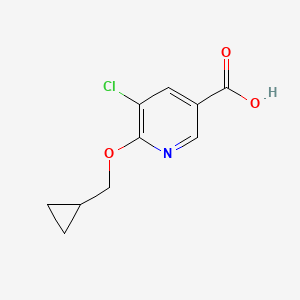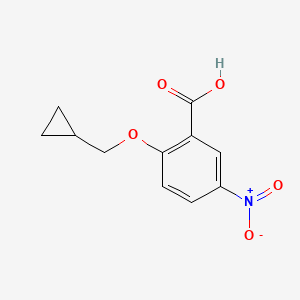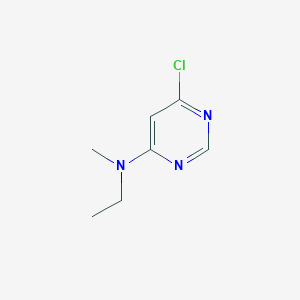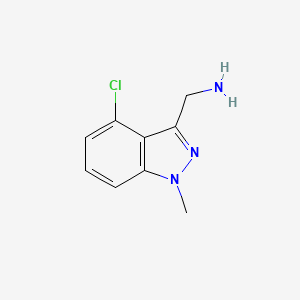![molecular formula C14H14N4OS B1460825 1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine CAS No. 1171036-79-5](/img/structure/B1460825.png)
1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine
Overview
Description
1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C14H14N4OS and its molecular weight is 286.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemistry and Synthesis of Heterocyclic Compounds
Research highlights the significance of heterocyclic compounds, like 1,3-thiazoles and pyrazoles, in synthesizing a variety of heterocyclic structures due to their valuable building block properties. For instance, the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones is explored for its utility in generating diverse heterocyclic compounds, including pyrazolo-imidazoles and thiazoles, pointing to the broad synthetic applications of such scaffolds in creating pharmacologically active agents (Gomaa & Ali, 2020).
Biological Activities and Applications
Several studies delve into the biological activities of compounds bearing resemblance in structure or functional groups, noting their potential in treating various diseases. For example, compounds with 1,3-thiazolidin-4-one structures are investigated for their pharmacological significance, showcasing a wide range of potential activities against different diseases. This underlines the importance of such nuclei in medicinal chemistry, with studies dating back to the mid-nineteenth century and continuing to present day, emphasizing ongoing interest and developments in this area (Santos, Jones Junior, & Silva, 2018).
Optoelectronic Materials
The integration of quinazoline and pyrimidine fragments into π-extended conjugated systems is highlighted for the creation of novel optoelectronic materials. Such compounds, including those with pyranopyrimidine scaffolds, are noted for their applicability in electronic devices and luminescent elements, underscoring the versatile applications of these heterocyclic compounds beyond medicinal chemistry (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Green Methodologies in Synthesis
The emphasis on green chemistry in synthesizing heterocyclic compounds, such as 1,3-thiazolidin-4-ones, highlights an environmental consciousness in the chemical synthesis process. This approach not only addresses the biological potential of these compounds but also their synthesis in an eco-friendly manner, which is increasingly important for sustainable development (Santos, Jones Junior, & Silva, 2018).
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-9-7-13(15)18(17-9)14-16-12(8-20-14)10-3-5-11(19-2)6-4-10/h3-8H,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDYVVQVYSJYED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=NC(=CS2)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


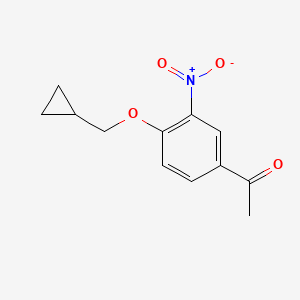
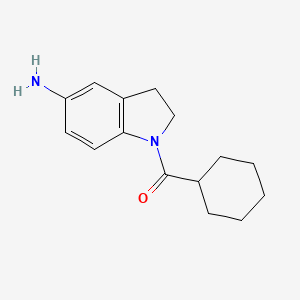
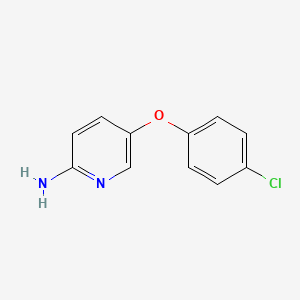



![2-[4-(aminomethyl)piperidin-1-yl]-N-cyclopentylacetamide](/img/structure/B1460750.png)
